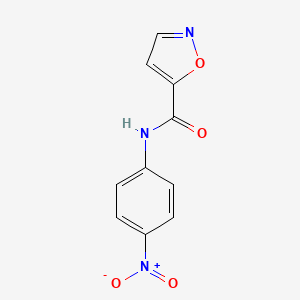

N-(4-nitrophenyl)isoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-nitrophenyl)isoxazole-5-carboxamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a nitrophenyl group attached to the isoxazole ring, which imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)isoxazole-5-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the reaction of 4-nitrobenzohydroxamic acid with acetic anhydride to form the corresponding nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an alkyne to yield the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as copper(I) or ruthenium(II) may be employed to enhance the reaction rate and yield .

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The para-nitro group on the phenyl ring undergoes selective reduction to yield amino derivatives, a critical step in synthesizing bioactive intermediates.

Key Conditions and Outcomes

-

Mechanistic Insight : Catalytic hydrogenation proceeds via adsorption of H₂ on Pd, followed by sequential electron transfer to the nitro group .

-

Applications : Reduced amino derivatives exhibit enhanced pharmacological profiles, such as immunosuppressive activity .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-nitrophenyl moiety facilitates SNAr reactions, enabling functionalization at the para position.

Notable Examples

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Thiophenol | K₂CO₃, DMF, 80°C | N-(4-(Phenylthio)phenyl)isoxazole-5-carboxamide | 75 | |

| Piperidine | Et₃N, CH₃CN, reflux | N-(4-Piperidinophenyl)isoxazole-5-carboxamide | 68 |

-

Regioselectivity : Substitution occurs exclusively at the para position due to strong electron-withdrawing effects of the nitro group .

Hydrolysis of the Carboxamide Group

The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Reaction Parameters

| Conditions | Product | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| 6M HCl, reflux, 12h | Isoxazole-5-carboxylic acid | HCl | 90 | |

| NaOH (aq), 100°C, 8h | Sodium isoxazole-5-carboxylate | NaOH | 88 |

Electrophilic Substitution on the Isoxazole Ring

The isoxazole ring undergoes electrophilic substitution at position 4, influenced by the electron-withdrawing carboxamide group.

Examples

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | 4-Nitroisoxazole-5-carboxamide | Nitration mixture | 55 | |

| Br₂, FeBr₃, CH₂Cl₂, rt | 4-Bromoisoxazole-5-carboxamide | Lewis acid catalysis | 62 |

-

Regiochemistry : Nitration and halogenation occur at position 4 due to directive effects of the carboxamide .

Condensation Reactions

The carboxamide group participates in condensation with aldehydes or ketones to form hydrazone derivatives.

Case Study

-

Reactant : Benzaldehyde

-

Conditions : InCl₃(OTf)₃, CH₃CN, 60°C

-

Product : N-(4-Nitrophenyl)-5-(benzylidenehydrazine)isoxazole-4-carboxamide

Electrochemical Reduction

Cyclic voltammetry studies reveal redox behavior of the nitro group in acidic media.

Electrochemical Data

| Parameter | Value | Source |

|---|---|---|

| Reduction potential (E₀) | −0.45 V vs. Ag/AgCl (1M H₂SO₄) | |

| Diffusion coefficient (D) | 1.2 × 10⁻⁵ cm²/s |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of N-(4-nitrophenyl)isoxazole-5-carboxamide and its derivatives. For instance, a study synthesized several isoxazole derivatives and evaluated their antibacterial and antifungal activities. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Specifically, compounds such as N-(2-chloro-5-nitrophenyl)-5-methylisoxazole-4-carboxamide showed promising antibacterial effects, suggesting that modifications to the isoxazole structure can enhance antimicrobial efficacy .

Data Table: Antimicrobial Activity of Isoxazole Derivatives

| Compound Name | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| N-(2-chloro-5-nitrophenyl)-5-methylisoxazole-4-carboxamide | High | Moderate |

| N-(4-cyano-3-(trifluoromethyl)-phenyl)-5-methylisoxazole-4-carboxamide | Moderate | High |

| This compound | Moderate | Low |

Immunomodulatory Effects

This compound has been studied as a potential immunomodulator. A notable analog of this compound, 5-methyl-N-(4-chloro-2-nitrophenyl)isoxazole-4-carboxamide, was synthesized and characterized for its immunomodulating properties akin to leflunomide, a drug used for rheumatoid arthritis treatment. The compound demonstrated significant immunomodulatory effects, enhancing the immune response in various experimental models .

Therapeutic Potential in Cancer Treatment

The isoxazole ring structure has been associated with anticancer activity. Research indicates that derivatives of this compound may inhibit tumor growth by targeting specific pathways involved in cancer progression. For example, certain compounds have shown effectiveness in preclinical models by inducing apoptosis in cancer cells and inhibiting angiogenesis .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of several isoxazole derivatives, it was found that this compound exhibited moderate activity against selected bacterial strains. The study involved synthesizing the compound and testing it against various pathogens, revealing a structure-activity relationship that could guide future modifications for enhanced efficacy .

Case Study 2: Immunomodulation

Another investigation focused on the immunomodulatory effects of 5-methyl-N-(4-chloro-2-nitrophenyl)isoxazole-4-carboxamide. This study demonstrated that the compound could modulate immune responses effectively, suggesting its potential use in autoimmune diseases where immune regulation is critical .

Mecanismo De Acción

The mechanism of action of N-(4-nitrophenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-nitrophenyl)isoxazole-5-carboxamide

- 5-methyl-N-(3-nitrophenyl)isoxazole-4-carboxamide

- 3-(arylthiomethyl)isoxazole-4,5-carboxamides

Uniqueness

N-(4-nitrophenyl)isoxazole-5-carboxamide is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development .

Actividad Biológica

N-(4-nitrophenyl)isoxazole-5-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, supported by case studies, data tables, and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as isoxazoles, which are characterized by a five-membered heterocyclic ring containing one nitrogen atom. The presence of the nitrophenyl group enhances its chemical reactivity and potential biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer effects of isoxazole derivatives. For instance, derivatives with isoxazole rings have shown promising antiproliferative properties against various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications on the isoxazole ring can significantly influence the compound's efficacy.

- Case Study: Antiproliferative Effects

- A study reported that certain isoxazole derivatives exhibited IC50 values ranging from 2.7 to 5.1 µM against cancer cell lines such as HeLa and HepG2, indicating potent cytotoxicity compared to standard chemotherapeutics .

- Another derivative showed an IC50 of 4.04 µM against HCT-15 colon cancer cells, outperforming the widely used drug 5-fluorouracil .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 2.7 - 5.1 |

| Isoxazole derivative A | HCT-15 | 4.04 |

| Isoxazole derivative B | MCF-7 | 16.0 |

Antimicrobial Activity

Isoxazole derivatives have also been evaluated for their antimicrobial properties. In vitro assays have shown varying degrees of antibacterial and antifungal activities.

- Case Study: Antileishmanial Activity

- Antibacterial and Antifungal Activity

| Activity Type | Organism | IC50/MIC (µM) |

|---|---|---|

| Antileishmanial | L. donovani | < 3.9 |

| Antibacterial | E. coli | < 10 |

| Antifungal | Candida spp. | < 10 |

The biological activities of this compound are attributed to its ability to interact with specific cellular targets:

- Cytotoxicity : The compound induces apoptosis in cancer cells by modulating key regulatory proteins such as Bcl-2 and p21^WAF-1, leading to cell cycle arrest and programmed cell death .

- Inhibition of Kinases : Certain isoxazole derivatives have been shown to inhibit tyrosine kinases, which play crucial roles in cancer cell proliferation and survival .

Propiedades

IUPAC Name |

N-(4-nitrophenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(9-5-6-11-17-9)12-7-1-3-8(4-2-7)13(15)16/h1-6H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFUTWYCRGNLCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=NO2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.